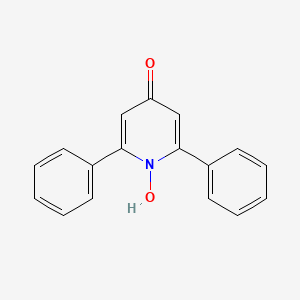![molecular formula C26H29O2P B14459911 {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane CAS No. 71436-82-3](/img/structure/B14459911.png)
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphane core with a unique oxane-2-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes such as cross-coupling reactions.
Biology and Medicine
The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a scaffold for the development of new drugs or as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its role as a catalyst or intermediate in various chemical processes makes it valuable for manufacturing high-value products.
Mécanisme D'action
The mechanism by which {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. The oxane-2-yloxy group provides steric and electronic properties that enhance the compound’s reactivity and stability. The phosphorus center acts as a nucleophile, participating in various catalytic cycles and facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {3-[(Oxan-2-yl)oxy]propyl}(triphenyl)phosphanium iodide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Compared to similar compounds, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exhibits unique reactivity due to the presence of the oxane-2-yloxy group. This substituent imparts distinct steric and electronic properties, making the compound more versatile in catalytic applications and chemical synthesis.
Propriétés
Numéro CAS |
71436-82-3 |
|---|---|
Formule moléculaire |
C26H29O2P |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3-(oxan-2-yloxy)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H29O2P/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)22-12-21-28-26-19-10-11-20-27-26/h1-9,13-18,22,26H,10-12,19-21H2 |
Clé InChI |
RKBAJHZKRNJCOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
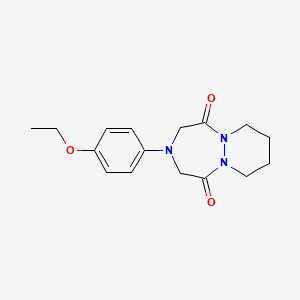
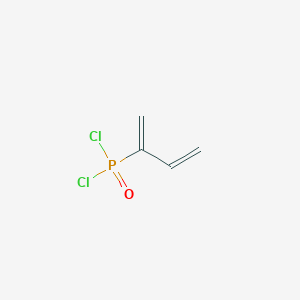
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
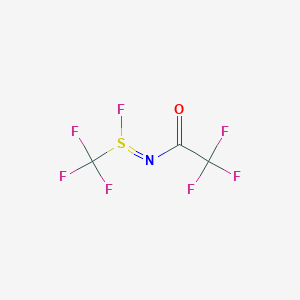
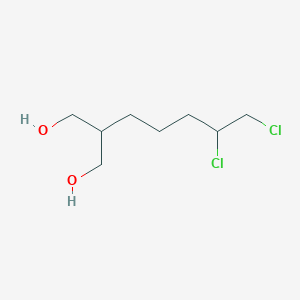
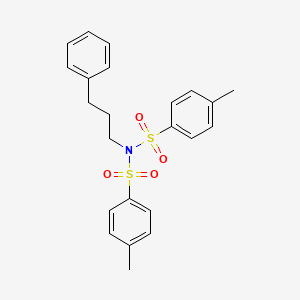
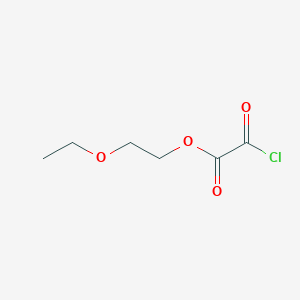
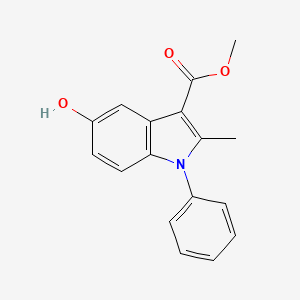
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
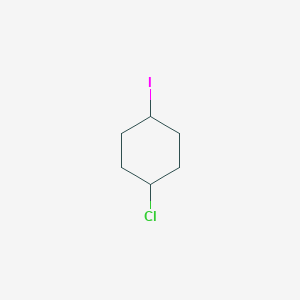
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)

